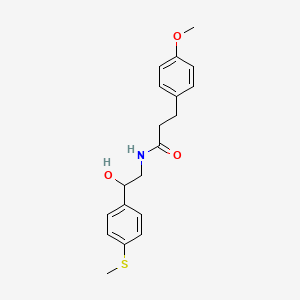
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide, commonly known as MTA, is a synthetic compound that has gained significant attention in the field of scientific research. MTA belongs to the class of compounds known as HDAC inhibitors, which have been found to have potential in the treatment of cancer, neurodegenerative diseases, and other disorders. In
科学的研究の応用
Antimitotic Agents and Biological Activity
- Studies on chiral isomers of related compounds have shown that certain derivatives can be active in biological systems, with differences in potency between isomers. This suggests potential applications in exploring antimitotic agents for therapeutic purposes (C. Temple, G. Rener, 1992).
Natural Product Isolation and Characterization
- Research involving the isolation of amides from the stem of Capsicum annuum identified new amide compounds with detailed structural characterization through spectral analyses, highlighting the importance of natural products in drug discovery and chemical biology (Chung-Yi Chen, Y. Yeh, Woei-Ling Yang, 2011).
Drug Metabolism Studies
- Investigations into the metabolism of compounds similar to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide in warm-blooded animals have provided insights into their distribution in the body, which is crucial for understanding the pharmacokinetics and potential toxicological profiles of new drugs (V. K. Shormanov, M. F. Pravdyuk, M. V. Cheked, V. V. Barannikova, 2016).
Protein Modification and Probes
- The use of specific reagents for nucleophilic side chains of proteins, as studied in related compounds, can serve as a basis for developing spectrophotometric probes for biochemical research, indicating potential applications in biochemistry and molecular biology (Kathryn. Llamas, M. Owens, R. Blakeley, B. Zerner, 1986).
Bioactive Constituents and Pharmacological Activities
- Extraction and characterization of bioactive constituents from various plants, as done in related studies, underscore the significance of chemical diversity in discovering compounds with potential antibacterial, antifungal, antioxidant, and cytotoxic activities, relevant for pharmaceutical research and development (Atta-ur-rahman, M. Choudhary, A. Majeed, M. Shabbir, U. Ghani, Mustafa Shameel, 1997).
特性
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-23-16-8-3-14(4-9-16)5-12-19(22)20-13-18(21)15-6-10-17(24-2)11-7-15/h3-4,6-11,18,21H,5,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWOOOFKNTZFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/no-structure.png)
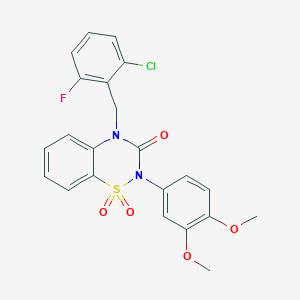
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2452371.png)

![N-butyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2452373.png)

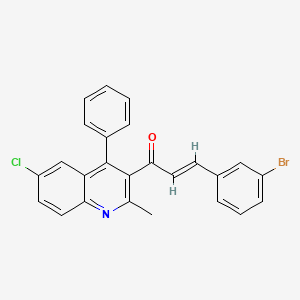
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2452377.png)
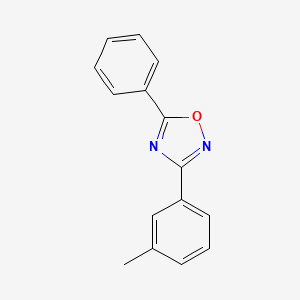
![2,4,6-Triphenyl-1-[(prop-2-en-1-yl)amino]pyridin-1-ium tetrafluoroborate](/img/structure/B2452381.png)
![2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B2452384.png)
![N-(4-bromo-3-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2452387.png)
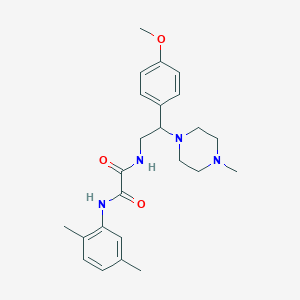
![4-[benzyl(methyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452389.png)